molecular formula C5H8N6 B13431591 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole

4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole

Cat. No.: B13431591
M. Wt: 152.16 g/mol
InChI Key: PLXPZEVJUXOWKM-UHFFFAOYSA-N
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Description

4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is a compound belonging to the class of azoles, specifically triazoles. This compound is characterized by the presence of an azidoethyl group attached to the triazole ring. Azoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole typically involves the N-alkylation of azoles under harmonized reaction conditions. One common method includes the use of azidoethyl transfer reagents, which react with azoles such as imidazole, pyrazole, and triazole . The reaction conditions are optimized to ensure high yields and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar N-alkylation techniques. The process is scaled up by optimizing reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and bases.

    Cycloaddition: Copper(I) catalysts are often used in the Huisgen cycloaddition reaction.

Major Products:

    Substitution Reactions: Products include substituted triazoles with various functional groups.

    Cycloaddition Reactions: Products include 1,2,3-triazole derivatives.

Mechanism of Action

The mechanism of action of 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the presence of catalysts, such as copper(I), which enhance the reaction rate and selectivity .

Comparison with Similar Compounds

Uniqueness: 4-(2-Azidoethyl)-1-methyl-1h-1,2,3-triazole is unique due to the presence of the azidoethyl group, which imparts specific reactivity and allows for diverse applications in various fields. Its ability to undergo cycloaddition reactions makes it a valuable compound in synthetic chemistry and materials science .

Properties

Molecular Formula

C5H8N6

Molecular Weight

152.16 g/mol

IUPAC Name

4-(2-azidoethyl)-1-methyltriazole

InChI

InChI=1S/C5H8N6/c1-11-4-5(8-10-11)2-3-7-9-6/h4H,2-3H2,1H3

InChI Key

PLXPZEVJUXOWKM-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=N1)CCN=[N+]=[N-]

Origin of Product

United States

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